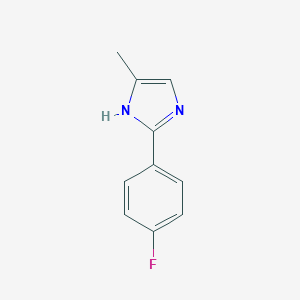

2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUQCSPMWMEIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146582 | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104575-40-8 | |

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104575-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 4 Methyl 1h Imidazole and Its Analogues

Strategic Approaches for the Synthesis of the Core Imidazole (B134444) Ring System

The construction of the imidazole ring is a fundamental challenge in organic synthesis, and numerous methods have been developed to achieve this. These strategies often focus on efficiency, atom economy, and the ability to introduce a variety of substituents.

Multicomponent Reaction Paradigms in Imidazole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and convergence. nih.govbohrium.com For imidazole synthesis, the Debus-Radziszewski reaction is a classic and commercially significant MCR. wikipedia.orgscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the starting components. bohrium.comresearchgate.net

Modern advancements in MCRs for imidazole synthesis often employ different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. bohrium.com The use of catalysts like nanostructure Fe-Cu/ZSM-5 bimetallic oxides in water under ultrasonic irradiation represents a green chemistry approach to this transformation. bohrium.com

| Multicomponent Reaction | Components | Product | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri-substituted Imidazole | Classic, versatile, commercially used. wikipedia.orgscribd.com |

| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Tetra-substituted Imidazole | Access to highly substituted imidazoles. bohrium.com |

| Catalyst-Free Cyclization | Vinyl Azide (B81097), Amidine | 2,4-Disubstituted Imidazole | Site-selective synthesis under mild conditions. acs.org |

Catalytic Protocols for Efficient Imidazole Synthesis and Functionalization

Catalysis plays a pivotal role in the modern synthesis of imidazoles, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been successfully employed. For instance, fluoroboric acid-derived catalysts, such as silica-supported HBF4 (HBF4–SiO2), have proven to be highly effective for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org Metal tetrafluoroborates like Zn(BF4)2 have also been identified as potent catalysts for these transformations. rsc.org

Copper-catalyzed reactions are also prominent in imidazole synthesis. For example, a Cu(OTf)2/I2-catalyzed reaction of chalcones and benzylamines can lead to 1,2,4-trisubstituted imidazoles through a C-C bond cleavage mechanism. acs.org These catalytic systems often allow for a broad range of functional groups on the starting materials, enhancing the diversity of the accessible imidazole derivatives. rsc.orgacs.org The functionalization of the pre-formed imidazole ring can also be achieved through catalytic methods, such as palladium-catalyzed cross-coupling reactions to introduce aryl or other groups at specific positions.

Specific Synthetic Pathways to 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

While general methods for imidazole synthesis are well-established, the specific synthesis of this compound can be envisioned through adaptations of these protocols. A plausible and efficient route is a variation of the Debus-Radziszewski synthesis.

This would involve the three-component reaction of:

A 1,2-dicarbonyl compound: Methylglyoxal (B44143) (pyruvaldehyde) would provide the C4-methyl and C5-H of the imidazole ring.

An aldehyde: 4-Fluorobenzaldehyde (B137897) would furnish the C2-substituent.

A source of ammonia: Ammonium acetate is commonly used to provide the two nitrogen atoms of the imidazole ring.

The reaction would proceed by the initial formation of a diimine from methylglyoxal and ammonia, which then condenses with 4-fluorobenzaldehyde to form the desired this compound. This approach is analogous to the synthesis of similar structures like 2-methylimidazole (B133640) from glyoxal (B1671930) and acetaldehyde. core.ac.uk The synthesis of the closely related 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole derivatives has been successfully achieved using a four-component reaction of biacetyl, an aniline, ammonium acetate, and 4-fluorobenzaldehyde, further supporting the feasibility of this MCR approach. nih.govresearchgate.net

An alternative catalyst-free approach for a related 2,4-disubstituted imidazole involves the [3+2] cyclization of a vinyl azide with an amidine. acs.org Adapting this to the target molecule would be more complex and likely less direct than the multicomponent approach.

Systematic Derivatization and Structural Modification Strategies for this compound Analogues

The derivatization of the this compound scaffold is crucial for modulating its properties for specific applications. Modifications can be targeted at the imidazole nucleus or the 4-fluorophenyl moiety.

Elucidation of Substituent Effects on the Imidazole Nucleus

The electronic and steric nature of substituents on the imidazole ring significantly influences its properties. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base. nih.gov The N-1 proton is acidic, while the N-3 nitrogen is basic. nih.gov

Introducing substituents at the N-1, C-4, C-5, or even the C-2 position (by replacing the existing phenyl group) can alter the pKa, reactivity, and biological activity of the molecule. For instance, N-alkylation or N-arylation is a common modification. This can be achieved by reacting the parent imidazole with alkyl or aryl halides in the presence of a base. Such modifications can have a profound impact; for example, in a series of 2-aryl-4-benzoyl-imidazoles, moving the aryl group from the C-4 position to the N-1 position resulted in a complete loss of antiproliferative activity, highlighting the positional importance of substituents. nih.gov

Furthermore, the electronic effects of substituents are critical. Electron-donating groups on the imidazole ring can increase the basicity of the N-3 nitrogen, while electron-withdrawing groups decrease it. These changes can affect the molecule's ability to form hydrogen bonds or coordinate with metal ions. Studies on related benzimidazole (B57391) scaffolds have shown that the position of a methyl group on the fused benzene (B151609) ring can significantly influence molecular interactions and biological activity. nih.govacs.org

| Modification Site | Reagent/Method | Effect |

| N-1 Position | Alkyl/Aryl Halides + Base | Influences solubility, steric profile, and biological activity. nih.gov |

| C-5 Position | Vilsmeier-Haak Reagent | Introduction of functional groups like aldehydes. researchgate.net |

| C-2 Position | Lithiation followed by electrophile | Functionalization at the C-2 position. nih.gov |

Modifications and Their Influence on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a key feature of the target molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability without drastically altering the molecule's shape or its ability to interact with biological targets. nih.govacs.org The replacement of a metabolically labile methyl group with a fluorine atom is a well-established tactic to block oxidative metabolism. nih.govacs.org

Further modifications to this phenyl ring can fine-tune the electronic properties and interaction capabilities of the entire molecule. The position of the fluorine atom itself is critical; a shift from the 4-position to the 3-position on the phenyl ring of a 2-aryl-4-benzoyl-imidazole led to a total loss of activity in one study, suggesting the importance of potential interactions, such as hydrogen bonding, at the 4-position. nih.gov

Comprehensive Pharmacological Spectrum and Biological Activities of 2 4 Fluorophenyl 4 Methyl 1h Imidazole

Antimicrobial Efficacy of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole and Related Imidazole (B134444) Derivatives

Imidazole-based compounds are well-established antimicrobial agents. sphinxsai.com The presence of a halogen substituent, such as fluorine, on the phenyl ring attached to the imidazole core is often associated with enhanced antimicrobial activity. sphinxsai.com

Antibacterial Activity Against Pathogenic Microorganisms

The antibacterial potential of imidazole derivatives has been demonstrated against a range of pathogenic microorganisms. Research indicates that the structural features of these compounds, particularly the substituents on the aryl rings, are crucial for their activity. nih.gov For instance, studies on various imidazole derivatives have shown that compounds containing a halogen substituent exhibit notable antibacterial effects. sphinxsai.com

While specific data for this compound is limited, research on analogous structures provides insight. For example, certain quinolone/imidazole hybrids have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other studies have reported that imidazole derivatives linked to 1,3,4-thiadiazole show potent activity against strains like Bacillus subtilis, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of the fluorophenyl moiety is a key feature in many modern antibacterial agents, suggesting its importance in conferring potency. doaj.org

| Derivative Class | Bacterial Strain(s) | Activity/MIC Value | Reference Compound(s) |

| Quinolone/imidazole hybrids | P. aeruginosa | MIC: 460 nM | Chloramphenicol, Norfloxacin |

| 1,3,4-Thiadiazole hybrids | K. pneumoniae, E. coli | MIC: 40-80 µM | Norfloxacin |

| Metronidazole/1,2,3-triazole conjugates | E. coli, P. aeruginosa | IC50: 360-710 nM | Tetracycline |

| 5-(2-fluorophenyl)-4-amino-1,2,4-triazole-3-thiols | Staphylococcus aureus | MIC: 1.95 µg/ml | Reference Drug |

This table presents data on the antibacterial activity of various imidazole and triazole derivatives against selected pathogenic bacteria. MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values indicate the potency of the compounds.

Antifungal Properties and Mechanisms of Action

Azoles, including imidazole derivatives, are among the most widely used antifungal agents due to their broad spectrum and clinical safety. nih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and function. sphinxsai.com

Studies on (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide, a related compound, have elucidated an additional mechanism of action. This derivative was found to stimulate the generation of reactive oxygen species (ROS) in Candida species. nih.gov The increase in intracellular ROS appears to be a significant contributor to its antifungal activity, particularly against C. krusei. nih.gov Research on other fluorophenyl-containing triazoles has also confirmed high antifungal activity against Candida albicans. doaj.org

| Compound/Derivative | Fungal Strain | Primary Mechanism of Action | Secondary Mechanism |

| Azole Antifungals (General) | Various Fungi | Inhibition of 14α-demethylase, ergosterol depletion | - |

| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide | C. albicans, C. krusei | Not ergosterol inhibition | Induction of Reactive Oxygen Species (ROS) |

| 1,2,4-Triazole Derivatives | Plant Pathogens | Inhibition of lanosterol 14α-demethylase | - |

This table summarizes the mechanisms of action for different antifungal imidazole and triazole derivatives.

Antiviral Potential and Interference with Viral Replication Pathways

The antiviral potential of imidazole derivatives has been explored against various viruses. A notable example is the compound 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), which has demonstrated activity against Human Cytomegalovirus (HCMV). nih.gov FHPI acts as a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK), a cellular enzyme whose activity is increased upon HCMV infection. nih.gov

The mechanism of FHPI involves the inhibition of viral DNA replication and late-gene expression, which are essential steps in the viral life cycle. nih.gov While immediate-early gene expression is only slightly affected, the blockage of DNA synthesis effectively prevents the production of new virus particles, thus halting the permissive infection. nih.gov This inhibitory effect was found to be reversible upon withdrawal of the compound. nih.gov The ability of such compounds to interfere with host cell pathways hijacked by viruses for their own replication represents a promising strategy for antiviral drug development. mdpi.com Defective interfering particles (DIPs) are known to interfere with the replication of their homologous standard virus, and understanding these natural interference mechanisms can inform the design of antiviral agents that mimic this process. d-nb.inforesearchgate.net

Anticancer Potential and Mechanisms of Action

The imidazole scaffold is a prevalent feature in many anticancer agents, attributed to its ability to interact with various biological targets involved in cancer progression. nih.govrsc.org Derivatives can interfere with DNA synthesis, modulate key enzymes, and disrupt signaling pathways crucial for cancer cell growth. openmedicinalchemistryjournal.com

Modulation of Cancer Cell Proliferation and Viability

Imidazole-based compounds have shown significant potential in inhibiting the proliferation of cancer cells. nih.gov Computationally designed imidazole derivatives bearing a 4-fluorophenyl ring have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy due to its frequent overexpression in various tumors. nih.gov

In one study, specific imidazole compounds (2c and 2d) with a 4-fluorophenyl group demonstrated potent anti-proliferative activity against a panel of cancer cell lines, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cells, with no toxicity towards normal cells. nih.gov The inhibitory concentration (IC50) values indicated a significant reduction in cancer cell growth. nih.gov Other studies have shown that different benzimidazole (B57391) derivatives can also significantly repress the viability and proliferation of pancreatic cancer cell lines. mdpi.com The inhibition of cancer cell proliferation can also be achieved by disrupting the mitotic spindle, a mechanism observed with certain low-level electromagnetic fields modulated at specific frequencies. nih.govjohnshopkins.edu

| Compound/Derivative Class | Cancer Cell Line(s) | Target/Mechanism | Result |

| Imidazole-based inhibitors (2c, 2d) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | EGFR Inhibition | Inhibition of cell proliferation |

| Imidazole-benzofuran hybrid (57) | SMMC-7721, SW480, MCF-7, HL-60 | Not specified | Potent anti-proliferative activity |

| 5-(trimethoxybenzoyl)-imidazole (13) | SW480, HCT116, Caco-2 | Tubulin polymerization inhibition, DNA damage | Potent antiproliferative activity (nM range) mdpi.com |

| Mebendazole (Benzimidazole) | MIA PaCa-2, Panc-1, Capan-1 | SK1 Inhibition | Represses viability and proliferation |

This table displays the anti-proliferative activity of various imidazole derivatives against different cancer cell lines, highlighting their targets and effects.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A key mechanism through which anticancer agents exert their effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in malignant cells. nih.govnih.gov Research has shown that advanced imidazole derivatives can trigger these cellular processes. For example, a derivative of the EGFR inhibitor containing a 4-fluorophenyl ring was found to halt the cell cycle in the sub-G1 phase. nih.gov

Other studies on different benzimidazole derivatives have provided further evidence of these mechanisms. Certain compounds were shown to arrest the cell cycle at various phases (G1, S, or G2/M) in lung, breast, and ovarian cancer cell lines. mdpi.com This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis has been confirmed through methods like Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com Treatment with these compounds led to a significant increase in both early and late apoptotic cell populations. mdpi.com The apoptotic cascade can be initiated through the generation of ROS and is often mediated by the activation of caspases. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptotic Effect |

| Imidazole-based EGFR inhibitor (3c) | Breast, Lung, Colorectal | Arrest at sub-G1 phase | Induces ROS increase |

| Benzimidazole-oxadiazole (10) | A549, MDA-MB-231, SKOV3 | Arrest at G1/G2 or G2/S phase | Significant induction of apoptosis |

| Benzimidazole-oxadiazole (13) | A549, MDA-MB-231, SKOV3 | Arrest at G1/S or S phase | Significant induction of apoptosis |

| Streptomyces sp. 801 Metabolites | SW480, HT-29, HCT 116 | Cell cycle arrest | Induction of apoptosis |

This table summarizes the effects of different imidazole-related compounds on cell cycle progression and apoptosis in various cancer cell lines.

Interactions with Oncogenic Signaling Cascades

The imidazole scaffold, particularly derivatives featuring fluorophenyl substitutions, has emerged as a structure of significant interest in oncology research due to its ability to interact with key oncogenic signaling cascades. While direct studies on this compound are not extensively detailed in the current literature, research on closely related analogues provides compelling evidence for the potential of this chemical class to interfere with cancer progression.

Derivatives known as 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including Hela, MCF-7, PC3, and HCT-116. japsonline.comresearchgate.net These studies have shown that such compounds can exhibit potent cytotoxic effects. japsonline.comresearchgate.net The mechanism of action for some of these derivatives involves the inhibition of crucial enzymes that drive tumor growth and proliferation. Specifically, certain compounds have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A). japsonline.com VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth, while CDK2A is involved in cell cycle regulation. Inhibition of these enzymes represents a critical strategy in cancer therapy.

Furthermore, the broader class of imidazole-based compounds has been investigated for targeting the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in many human cancers due to mutations in genes like BRAF or RAS. nih.gov The extracellular signal-regulated kinases ERK1 and ERK2 are essential nodes in this pathway, and their inhibition is a promising strategy to overcome resistance to upstream inhibitors (e.g., RAF and MEK inhibitors). nih.gov Small molecule inhibitors selective for ERK kinase activity, such as GDC-0994, have been developed and advanced into clinical investigation. nih.govacs.org Although not containing the precise this compound structure, the development of such potent ERK inhibitors highlights the adaptability of heterocyclic scaffolds in designing targeted anticancer agents. nih.govacs.org These findings collectively suggest that this compound warrants further investigation as a potential modulator of these critical oncogenic pathways.

Anti-inflammatory and Immunomodulatory Effects

Substituted fluorophenyl-imidazole compounds have demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models. nih.govnih.govresearchgate.net The primary mechanism underlying these effects involves the modulation of key inflammatory pathways and the regulation of immune cell phenotypes, particularly macrophages. nih.govnih.gov

Research has shown that a substituted fluorophenyl-imidazole can inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net These two signaling pathways are pivotal in the inflammatory response, as they regulate the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov By inhibiting p38 MAPK and NF-κB, these imidazole derivatives effectively reduce the production of key inflammatory mediators. nih.govnih.gov This leads to a decrease in leukocyte migration, myeloperoxidase activity, and the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17, and Interferon-gamma (IFN-γ). nih.govresearchgate.netresearchgate.net

A crucial aspect of the immunomodulatory activity of fluorophenyl-imidazoles is their ability to induce macrophage repolarization. nih.govnih.govresearchgate.net Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory/pro-resolving (M2) state. In inflammatory conditions, a shift towards the M2 phenotype is desirable to resolve inflammation and promote tissue repair. Fluorophenyl-imidazole derivatives have been shown to drive this shift by downregulating M1 markers (TNF-α, IL-6, MCP-1, IL-12p70, IFN-γ, TLR4, iNOS, COX-2) and upregulating M2 markers. nih.govresearchgate.netsemanticscholar.org The compound was found to increase the levels of anti-inflammatory cytokines IL-4, IL-10, and IL-13, as well as M2-associated surface markers like CD206 (the mannose receptor) and enzymes such as Arginase-1. nih.govnih.gov This repolarization from an M1 to an M2a phenotype suggests a protective role, guiding the inflammatory response towards its resolution phase. nih.govresearchgate.net

| Marker Type | Specific Marker | Effect of Fluorophenyl-imidazole | Associated Phenotype/Process |

|---|---|---|---|

| Pro-inflammatory (M1) Markers | TNF-α | Reduced | Inflammation, Cytokine Storm |

| IL-6 | Reduced | Systemic Inflammation | |

| MCP-1 | Reduced | Monocyte Chemoattraction | |

| IL-12p70 | Reduced | T-cell Differentiation | |

| IFN-γ | Reduced | Macrophage Activation | |

| iNOS mRNA | Reduced | Nitric Oxide Production | |

| COX-2 mRNA | Reduced | Prostaglandin Synthesis | |

| Anti-inflammatory (M2) Markers | IL-4 | Increased | Alternative Macrophage Activation |

| IL-10 | Increased | Immunosuppression, Resolution | |

| IL-13 | Increased | Alternative Macrophage Activation | |

| CD206 | Increased | Phagocytosis, M2 Marker | |

| Arginase-1 mRNA | Increased | Tissue Repair, M2 Marker | |

| Phagocytic Activity | Increased | Clearance of Debris, Resolution |

Exploration of Other Emerging Biological Activities

Beyond its anticancer and anti-inflammatory potential, the this compound scaffold and its close analogues are being explored for other significant biological activities, notably in the fields of infectious diseases and neuropharmacology.

The imidazole core is a well-established pharmacophore in antifungal drug discovery, present in numerous clinically used agents. nih.gov The inclusion of a fluorophenyl group can enhance biological activity, making these structures valuable for developing novel antifungal agents. ekb.eg Research into imidazole derivatives containing a 2,4-dienone motif has yielded compounds with significant activity against several fungal pathogens. nih.gov Similarly, novel benzo nih.govnih.govimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivatives, synthesized from precursors containing a fluorophenyl moiety, have shown promising antifungal activity against plant pathogenic fungi. mdpi.com These findings underscore the potential of fluorophenyl-imidazole structures as a foundation for the development of new treatments for fungal infections.

In a distinct therapeutic area, related compounds have shown potential as modulators of the central nervous system. Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.govacs.orgnih.govacs.org The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation is the mechanism of action for widely used drugs like benzodiazepines. nih.gov Identifying novel scaffolds that can interact with this receptor is of great interest for treating a variety of neurological and psychiatric disorders. nih.govnih.gov The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold was found to be a promising template for developing metabolically stable PAMs, suggesting a potential future role for this class of compounds in neuropharmacology. nih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 4 Fluorophenyl 4 Methyl 1h Imidazole Analogues

Identification of Pharmacophoric Requirements for Specific Biological Activities

The imidazole (B134444) ring is a crucial component in many biologically significant molecules, including the amino acid histidine. chemijournal.com Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. espublisher.comespublisher.commdpi.com The biological versatility of the imidazole scaffold stems from its unique electronic and structural features, which allow it to interact with various biological targets. mdpi.com

For imidazole-containing compounds, the key pharmacophoric features often include:

The nitrogen atoms in the imidazole ring, which can act as hydrogen bond donors and acceptors.

The aromatic nature of the ring system, which can participate in π-π stacking and hydrophobic interactions.

In the context of 2,4-disubstituted imidazole analogues, specific structural elements have been identified as crucial for potent biological activity. For instance, in a series of 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists, the imidazole core was essential for activity. nih.gov The nature and position of substituents on the phenyl rings were found to significantly influence potency and selectivity. nih.gov

Table 1: General Pharmacophoric Features of Imidazole Derivatives

| Feature | Role in Biological Activity |

| Imidazole Ring | Core scaffold, hydrogen bonding, aromatic interactions |

| Nitrogen Atoms | Hydrogen bond donors/acceptors |

| Phenyl Ring at C2 | Hydrophobic interactions, potential for substituent effects |

| Substituent at C4 | Modulates shape, size, and lipophilicity |

Investigating the Role of Fluorine Substitution in Modulating Bioactivity and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. chemrxiv.orgnih.govacs.org The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov

For 2-phenyl-1H-benzo[d]imidazole analogues, a class of compounds structurally related to 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, single-site fluorination at the 4-position of the phenyl ring was shown to enhance metabolic stability without negatively impacting molecular recognition at the GABA-A receptor. nih.govacs.org Studies on a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative revealed that it was less prone to metabolic degradation, with 89.13% of the parent compound remaining after incubation with human liver microsomes. nih.govacs.org

The strategic placement of fluorine can block metabolically labile sites. For example, in the non-steroidal anti-inflammatory drug flurbiprofen, adding a fluorine atom at the 4'-position, a known site of oxidation, rendered the molecule completely stable to metabolism by the fungus Cunninghamella elegans, a model for mammalian drug metabolism. ucd.ie

However, the introduction of fluorine is not without potential downsides. The metabolic cleavage of a C-F bond can lead to the release of fluoride ions and the formation of potentially toxic metabolites. nih.gov Therefore, careful consideration of the position of fluorination and the potential metabolic pathways is crucial during drug design.

Table 2: Effect of Fluorine Substitution on Compound Properties

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Generally increased due to the strength of the C-F bond nih.gov |

| Bioactivity | Can be enhanced, reduced, or unchanged depending on the specific target interaction |

| Lipophilicity | Increased, which can affect solubility and cell permeability |

| pKa | Can be altered, affecting the ionization state of the molecule |

Rational Design Principles for Optimizing this compound Derivatives

The rational design of more potent and selective analogues of this compound involves a systematic modification of its structure and the evaluation of the effects of these changes on its biological activity. Key principles for the optimization of such derivatives include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., chloro, methyl, methoxy) at different positions on the 4-fluorophenyl ring can probe the steric and electronic requirements of the binding pocket. This can lead to enhanced binding affinity and selectivity.

Alteration of the Imidazole Core: While the imidazole ring is often essential for activity, modifications such as substitution at the N1 position can be explored to improve physicochemical properties like solubility and membrane permeability.

Varying the Substituent at the 4-Position: Replacing the methyl group with other alkyl or functional groups can modulate the compound's lipophilicity and steric profile, potentially leading to improved potency or altered selectivity.

Bioisosteric Replacement: The fluorine atom can be replaced with other groups of similar size and electronic properties (e.g., hydroxyl, cyano) to explore alternative interactions with the biological target.

For instance, in the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as anticancer agents, a rational design approach based on known pharmacophore analogues was successfully employed. rsc.org Molecular docking studies can further guide the design process by predicting the binding modes of new derivatives and identifying key interactions that can be optimized. rsc.org

Table 3: Strategies for Rational Design of this compound Derivatives

| Modification Strategy | Rationale |

| Phenyl Ring Substitution | To probe steric and electronic requirements of the binding site |

| N1-Substitution on Imidazole | To improve physicochemical properties |

| Modification of C4-Substituent | To modulate lipophilicity and steric interactions |

| Bioisosteric Replacement of Fluorine | To explore alternative binding interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby saving time and resources in the drug discovery process. nih.gov

QSAR studies have been successfully applied to various classes of imidazole-containing compounds. For example, 2D and 3D-QSAR models have been developed for imidazole-containing farnesyltransferase inhibitors, demonstrating good predictive capabilities. nih.gov In another study, a QSAR model for novel 2-(4-fluorophenyl) imidazol-5-ones was developed to predict their anti-proliferative activities against a breast cancer cell line. d-nb.info This model was then used to design new derivatives with potentially higher efficacy. d-nb.info

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Collection: A series of analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A robust QSAR model could provide valuable insights into the structural features that are important for the biological activity of this compound derivatives and guide the design of new, more potent compounds.

Table 4: Key Parameters in a QSAR Study

| Parameter | Description |

| Dependent Variable | Biological activity (e.g., pIC50) |

| Independent Variables | Molecular descriptors (e.g., logP, molecular weight, electronic properties) |

| Statistical Method | e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | R², Q², R²_pred |

Mechanistic Elucidation of 2 4 Fluorophenyl 4 Methyl 1h Imidazole at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

There is no specific information available in the searched scientific literature regarding the molecular targets of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole.

Enzyme Inhibition Kinetics and Binding Affinities

No studies detailing the enzyme inhibition kinetics or binding affinities of this compound were identified in the public domain. Therefore, data on its potential inhibitory constants (K_i) or IC50 values against specific enzymes are not available.

Receptor Binding and Allosteric Modulation Studies (e.g., GABA-A receptor for related benzimidazole (B57391) derivatives)

While studies on related benzimidazole derivatives have shown interaction with the GABA-A receptor, there is no specific research available that investigates the receptor binding profile or allosteric modulatory effects of this compound.

Investigation of Protein-Protein Interaction Modulation

No published research was found that investigates the potential for this compound to modulate protein-protein interactions.

Analysis of Cellular Pathway Perturbations and Downstream Biological Consequences

Detailed analyses of cellular pathway perturbations and the resulting downstream biological consequences following treatment with this compound are not described in the available scientific literature.

In Vitro Pharmacological Characterization in Relevant Biological Systems

Specific in vitro pharmacological characterization of this compound in relevant biological systems has not been reported in the searched literature.

Cell-Based Assays for Efficacy, Selectivity, and Cytotoxicity

No data from cell-based assays determining the efficacy, selectivity, or cytotoxicity of this compound is available in the public scientific domain.

Biochemical Assays for Target Engagement and Pathway Activation

Following an extensive review of scientific literature, it is important to note that specific biochemical assay data, including direct target engagement and pathway activation studies for the compound This compound , are not extensively available in publicly accessible research. The majority of published studies focus on structurally related imidazole (B134444) and benzimidazole derivatives. However, by examining the assays used for these closely related compounds, we can infer the types of biochemical methodologies that would be pertinent for the elucidation of the specific molecular and cellular mechanisms of this compound.

Research on analogous compounds, particularly those sharing the 2-(4-fluorophenyl)imidazole scaffold, has frequently centered on their potential as inhibitors of various protein kinases and as modulators of neurotransmitter receptors. These investigations provide a roadmap for the types of biochemical assays that would be necessary to characterize the biological activity of this compound.

For instance, studies on a class of 4-(4'-fluorophenyl)imidazoles have identified them as inhibitors of p38α mitogen-activated protein kinase (MAPK), casein kinase 1δ (CK1δ), and Janus kinase 2 (JAK2). To ascertain if this compound shares this activity, a series of kinase inhibition assays would be the primary biochemical approach.

A typical kinase inhibition assay would involve the following:

Enzyme-Linked Immunosorbent Assay (ELISA): This method would quantify the phosphorylation of a specific substrate by the kinase of interest in the presence and absence of the test compound. A reduction in substrate phosphorylation would indicate inhibitory activity.

Radiometric Assays: These assays utilize a radiolabeled phosphate (B84403) donor, typically [γ-³²P]ATP or [γ-³³P]ATP. The transfer of the radiolabeled phosphate to a substrate peptide or protein is measured, and a decrease in incorporation in the presence of the compound signifies inhibition.

Luminescence-Based Assays: Commercially available assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal corresponds to less ATP consumed, indicating greater kinase inhibition.

To determine the compound's selectivity, it would be screened against a panel of different kinases. The results of such a screening would be presented in a data table, typically showing the half-maximal inhibitory concentration (IC₅₀) for each kinase.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| p38α MAPK | Data not available | Luminescence |

| CK1δ | Data not available | Radiometric |

| JAK2 | Data not available | ELISA |

| VEGFR-2 | Data not available | Luminescence |

| CDK2A | Data not available | Radiometric |

Furthermore, research into another class of related compounds, 2-(4-fluorophenyl) imidazol-5-ones, has revealed their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A). Biochemical assays to probe these potential targets for this compound would be similar to those described for the MAPK pathway.

In addition to kinase inhibition, the imidazole scaffold is known to interact with various receptors. For example, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. To investigate this possibility for this compound, the following biochemical and electrophysiological assays would be employed:

Radioligand Binding Assays: These assays would determine the affinity of the compound for the GABA-A receptor. This is typically done by measuring the displacement of a known radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) binding site) from the receptor by increasing concentrations of the test compound. The data would be used to calculate the inhibitory constant (Ki).

Electrophysiological Assays: Using techniques such as two-electrode voltage-clamp recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABA-A receptor subtypes, the modulatory effect of the compound on GABA-induced chloride currents (IGABA) would be measured. An enhancement of the current in the presence of the compound would confirm positive allosteric modulation.

Table 2: Hypothetical GABA-A Receptor Modulation by this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Modulation (EC₅₀, µM) |

|---|---|---|

| α1β2γ2 | Data not available | Data not available |

| α2β3γ2 | Data not available | Data not available |

| α5β3γ2 | Data not available | Data not available |

To understand how the compound affects cellular pathways downstream of its molecular target, cell-based assays would be crucial. For instance, if the compound is found to inhibit p38 MAPK, a Western blot analysis could be used to measure the levels of phosphorylated downstream targets like MAPK-activated protein kinase 2 (MK2) or activating transcription factor 2 (ATF2) in cells treated with the compound and stimulated with an appropriate agonist (e.g., lipopolysaccharide). A decrease in the phosphorylation of these downstream proteins would confirm the on-target effect of the compound within a cellular context.

Preclinical Research and Translational Prospects of 2 4 Fluorophenyl 4 Methyl 1h Imidazole

In Vivo Efficacy Assessments in Validated Disease Models

No specific in vivo efficacy studies for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in any validated disease models were identified in the course of the literature search. While related fluorophenyl imidazole (B134444) derivatives have been investigated for anti-inflammatory properties, this data cannot be directly attributed to the subject compound.

Pharmacokinetic Profiling and Biotransformation Pathways

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion, are not available for this compound.

Safety Pharmacology and Preliminary Toxicology Considerations

No specific safety pharmacology or toxicology studies for this compound have been published. While research on related benzimidazole (B57391) compounds suggests a potential for reduced hepatotoxicity, this is a characteristic of that specific chemical series and not necessarily transferable. nih.govacs.orgnih.gov Toxicology data for the broader class of methylimidazoles indicate potential for neurological and hepatic effects at high doses, but this is general information for the parent structures and not for the specific fluorophenyl-substituted compound requested.

Development of Advanced Drug Delivery and Formulation Strategies

There is no information available regarding the development of advanced drug delivery systems or specific formulation strategies for this compound.

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorophenyl 4 Methyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies on 2-(4-Fluorophenyl)-4-methyl-1H-imidazole are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles. Research on these benzimidazole (B57391) analogs as positive allosteric modulators (PAMs) of the GABA-A receptor has highlighted the importance of the 2-(4-fluorophenyl) moiety for molecular recognition. nih.goviucr.org Docking studies of these compounds have shown that they can mimic the steroelectronic properties of known ligands, such as zolpidem, at the α1/γ2 interface of the GABA-A receptor. nih.gov

In these simulations, the 2-(4-fluorophenyl) group often engages in crucial aromatic interactions with key residues within the binding pocket. For instance, in the case of 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, the nitrogen atom at position 3 of the imidazole (B134444) ring is predicted to form a hydrogen bond with αHis102 of the α1-subunit of the GABA-A receptor. nih.gov The presence and position of a methyl group on the imidazole-containing core have been shown to be critical for orienting the molecule within the binding site and influencing its affinity. nih.gov A methyl group at the 6-position of the benzimidazole scaffold was found to be favorable, while a methyl group at the 5-position resulted in a steric clash, abolishing the interaction with the receptor. nih.gov

Extrapolating from these findings, it can be hypothesized that the 4-methyl group in this compound would similarly influence its binding orientation and selectivity for specific protein targets. The methyl group's size and lipophilicity could either provide beneficial hydrophobic interactions or lead to steric hindrance, depending on the topology of the binding site.

Table 1: Key Interactions of a Structurally Related Benzimidazole Analog at the GABA-A Receptor

| Interacting Residue (Subunit) | Type of Interaction |

| αHis102 (α1) | Hydrogen Bond |

| γSer206 (γ2) | Hydrogen Bond |

This data is based on studies of 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole and is presented here for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a more dynamic picture of ligand-target interactions than static docking poses. MD simulations can reveal the conformational landscape of a ligand, the stability of its binding pose, and the dynamic interplay of interactions with the target protein over time.

For imidazole-based compounds, MD simulations are crucial for understanding the flexibility of the molecule and the stability of the hydrogen bonds and hydrophobic interactions predicted by docking studies. While specific MD simulation data for this compound is not available, the general principles can be applied. An MD simulation would typically start with the docked pose of the ligand in the protein's active site. The system would then be solvated in a water box, and the simulation run for a duration sufficient to observe the stability of the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations provide a fundamental understanding of a molecule's reactivity and its potential for various intermolecular interactions.

Crystallographic studies of related compounds, such as 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, have revealed that the imidazole ring is essentially planar. nih.gov In this analog, the dihedral angle between the imidazole and fluorophenyl rings is approximately 18.71 degrees. nih.gov DFT calculations would allow for the optimization of the geometry of this compound in the gas phase or in solution, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic properties derived from quantum chemical calculations are crucial for understanding a molecule's behavior. The distribution of electrostatic potential on the molecular surface can indicate regions that are prone to electrophilic or nucleophilic attack and can guide the understanding of non-covalent interactions. The energies of the HOMO and LUMO and the resulting energy gap are important descriptors of a molecule's chemical reactivity and kinetic stability.

Table 2: Crystallographic Data for a Structurally Related Dimethylated Imidazole Analog

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇FN₂ |

| Crystal System | Monoclinic |

| Dihedral Angle (Imidazole - Fluorophenyl) | 18.71 (8)° |

| Dihedral Angle (Imidazole - Methylphenyl) | 72.33 (8)° |

This data is for 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole and provides context for the expected structural features of the target compound. nih.gov

Application of De Novo Drug Design Methodologies based on Computational Frameworks

De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch. Computational frameworks for de novo design can be broadly categorized into two types: fragment-based methods and automated structure generation algorithms.

The this compound scaffold can serve as a starting point or a key fragment in de novo design strategies. Fragment-based approaches would involve computationally connecting this core structure with other molecular fragments to explore a vast chemical space and identify novel compounds with potentially improved affinity and selectivity for a given target.

More advanced de novo design methodologies utilize artificial intelligence and machine learning algorithms, such as generative models, to create novel molecules. These models can be trained on large databases of known active compounds to learn the underlying chemical patterns associated with a specific biological activity. By providing the this compound scaffold as a constraint or a seed, these generative models could propose novel derivatives with optimized properties, such as enhanced binding affinity, improved metabolic stability, or reduced off-target effects. The integration of these computational design strategies with subsequent synthesis and biological evaluation creates a powerful cycle for the discovery of new drug candidates.

Future Directions and Therapeutic Applications of 2 4 Fluorophenyl 4 Methyl 1h Imidazole

Translational Development of Novel Imidazole-Based Therapeutic Agents

The journey of a chemical compound from laboratory discovery to a clinically approved therapeutic agent is a complex process known as translational development. For imidazole-based compounds, this pathway is well-trodden, with many derivatives having been investigated for a wide array of diseases.

Research into the closely related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole , provides a strong basis for the potential translational development of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. Studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole and its methylated analog, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole , as promising positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.org These compounds exhibit enhanced metabolic stability and a reduced potential for hepatotoxicity, making them attractive candidates for further investigation in neuropharmacology. nih.govacs.org

The fluorination at the 4-position of the phenyl ring is a key modification that enhances metabolic stability without negatively impacting the molecule's ability to interact with its biological target. nih.govacs.org Furthermore, the placement of a methyl group on the imidazole (B134444) scaffold has been shown to be a critical factor in how the molecule binds to the GABA-A receptor. nih.govacs.org This suggests that the 4-methyl substitution in this compound could play a significant role in its pharmacological activity.

The development of these imidazole-based compounds as GABA-A receptor PAMs is particularly noteworthy due to the limitations of current drugs that target this receptor, such as imidazo[1,2-a]pyridine (B132010) derivatives, which are often subject to rapid biotransformation. nih.govacs.org The enhanced stability of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold offers a significant advantage in developing new treatments for neurological dysfunctions. nih.govacs.org

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The potential for this compound to be used in such regimens is an exciting area for future research.

While no specific studies on the synergistic effects of this compound have been identified, the broader class of imidazole derivatives has been explored in combination with other anticancer agents. The rationale behind this approach is that by targeting multiple pathways simultaneously, it is possible to achieve a greater therapeutic effect and overcome drug resistance.

For instance, if this compound were to exhibit inhibitory activity against a specific kinase, it could be combined with a cytotoxic agent to enhance cancer cell killing. The imidazole scaffold is known to be a versatile building block for the development of kinase inhibitors.

Future research should focus on identifying the specific molecular targets of this compound. Once these are known, rational combination therapies can be designed and tested in preclinical models. High-throughput screening of the compound in combination with a library of known anticancer drugs could also reveal unexpected synergistic interactions.

Potential for Drug Repurposing and Identification of New Indications

Drug repurposing, or finding new uses for existing drugs, is a cost-effective and time-saving strategy for drug development. Given the diverse biological activities of imidazole-containing compounds, this compound may have therapeutic applications beyond its initially intended use.

The 2-(4-fluorophenyl)-1H-imidazole core is a key component in the development of antifungal and anti-inflammatory drugs, as well as potential cancer therapeutics. chemimpex.com This versatility suggests that this compound could be investigated for a range of conditions.

For example, if the compound is found to modulate the activity of specific enzymes or receptors, it could be repurposed for diseases where these targets play a crucial role. Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential new targets for the compound, which can then be validated experimentally.

The structural similarity to GABA-A receptor modulators also opens up the possibility of repurposing for a variety of neurological and psychiatric disorders. nih.govacs.org

Addressing Challenges and Maximizing Opportunities in Clinical Translation

The translation of a promising compound from the laboratory to the clinic is fraught with challenges. For this compound, these challenges will likely be similar to those faced by other imidazole-based drugs.

A key challenge will be to fully characterize the compound's pharmacokinetic and pharmacodynamic properties. Understanding how the drug is absorbed, distributed, metabolized, and excreted is crucial for determining its potential efficacy and safety. The enhanced metabolic stability suggested by the fluorophenyl group is a significant opportunity in this regard. nih.govacs.org

Another challenge is the identification of predictive biomarkers to identify patients who are most likely to respond to treatment. This is particularly important for targeted therapies, where the presence of a specific molecular marker can determine the success of the treatment.

Maximizing the opportunities for clinical translation will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians. Further research is needed to synthesize and evaluate the biological activity of this compound to build a strong preclinical data package. This will be essential to justify its progression into clinical trials.

The development of novel imidazole-based therapeutic agents holds great promise for the treatment of a wide range of diseases. While specific data on this compound is not yet available, the research on its structural analogs provides a solid foundation for future investigations. With a focused and strategic approach, the full therapeutic potential of this promising compound can be unlocked.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-4-methyl-1H-imidazole?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step condensation reactions. For example:

- Step 1: Reacting 4-fluoroaniline with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in methanol under reflux conditions to form intermediate Schiff bases .

- Step 2: Introducing a methyl group at the C-4 position via reaction with methyl isocyanide or similar reagents. Triethylamine is often used as a base to facilitate the reaction .

- Step 3: Purification via chromatographic methods (e.g., silica gel chromatography) yields the final product.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Methanol, reflux, 8h | ~50% | |

| 2 | Triethylamine, methyl isocyanide | - |

Validation: Purity is confirmed using HPLC (>98%) and melting point analysis .

Q. How is the crystal structure of this compound determined and validated?

Methodological Answer: Crystallographic analysis involves:

Data Collection: Single-crystal X-ray diffraction (SC-XRD) using instruments like Bruker D8 Venture .

Structure Solution: Direct methods with programs such as SHELXS (for phase determination) and SHELXL (for refinement) .

Visualization: ORTEP-3 for generating thermal ellipsoid plots .

Validation: Tools like PLATON check for geometric irregularities (e.g., bond lengths, angles) and hydrogen bonding networks .

Key Parameters:

- R-factors: Typically <0.05 for high-resolution structures .

- Hydrogen Bonding: Weak C–H⋯F/N interactions stabilize the crystal lattice .

Advanced Questions

Q. What in silico methods are employed to study the anti-proliferative activity of this compound derivatives?

Methodological Answer: Computational workflows include:

QSAR Modeling:

- Dataset: 30+ derivatives tested against MCF-7 breast cancer cells .

- Best Model: R² = 0.92, Q² = 0.85, R²pred = 0.88, indicating robust predictive power .

Molecular Docking:

- Target: Polo-like kinase 1 (Plk1), a key regulator of mitosis.

- Software: AutoDock Vina or Schrödinger Suite.

- Results: Derivatives 24 and 27 show binding affinities (ΔG) of -10.2 and -10.5 kcal/mol, respectively .

Pharmacokinetics:

- Lipinski’s Rule: All derivatives comply (molecular weight <500, logP <5), suggesting oral bioavailability .

Table 1: QSAR Model Parameters for Anti-Proliferative Activity

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.92 | High fit |

| Q² (LOO-CV) | 0.85 | Robust model |

| R²pred | 0.88 | Predictive |

Q. How do structural modifications at specific positions of the imidazole ring affect biological activity?

Methodological Answer:

- C-2 Position: Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances binding to kinase active sites. For example, 2-(4-fluorophenyl) derivatives show higher Plk1 inhibition than unsubstituted analogs .

- C-4 Position: Methyl groups improve metabolic stability by reducing oxidative degradation .

- N-1 Position: Bulky substituents (e.g., biphenyl) may hinder cellular uptake, reducing efficacy .

Experimental Validation:

- IC₅₀ Values: Methyl-substituted derivatives exhibit IC₅₀ = 1.2–2.5 µM against MCF-7 cells, compared to >10 µM for non-methylated analogs .

Q. What analytical techniques are critical for characterizing intermediates in imidazole synthesis?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., methyl group at C-4) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₁₀FN₂ for the parent compound) .

- X-ray Crystallography: Resolves ambiguity in stereochemistry for chiral intermediates .

Example Workflow:

Intermediate Isolation: Column chromatography (ethyl acetate/hexane).

Structural Confirmation: SC-XRD for bond angles/planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.